Methyl 2-fluoro-3-methylbenzoate
CAS No.: 586374-04-1
Cat. No.: VC2272016
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 586374-04-1 |
---|---|
Molecular Formula | C9H9FO2 |
Molecular Weight | 168.16 g/mol |
IUPAC Name | methyl 2-fluoro-3-methylbenzoate |
Standard InChI | InChI=1S/C9H9FO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 |
Standard InChI Key | POZOQUQLMIPBQP-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C(=O)OC)F |
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)OC)F |
Introduction
Methyl 2-fluoro-3-methylbenzoate is an organic compound with the chemical formula C9H9FO2. It is a derivative of benzoic acid, featuring a methyl ester group, a fluoro substituent at the 2-position, and a methyl group at the 3-position on the benzene ring. This compound is of interest in various fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of methyl 2-fluoro-3-methylbenzoate typically involves the esterification of 2-fluoro-3-methylbenzoic acid with methanol. A common method employed is Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This reaction drives the equilibrium towards ester formation.
Biological Activity and Potential Applications
While detailed studies on the biological activity of methyl 2-fluoro-3-methylbenzoate are scarce, compounds with similar structures have shown potential in antimicrobial and anticancer applications. The fluoro group can enhance binding affinity to specific molecular targets, and the methyl ester can facilitate metabolic stability.
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